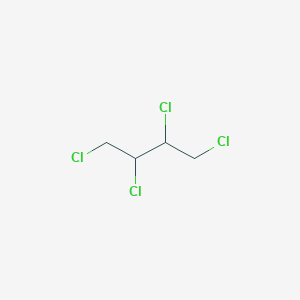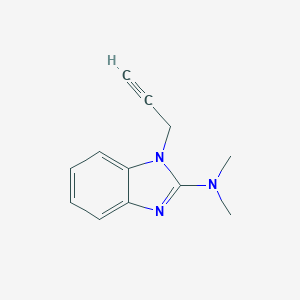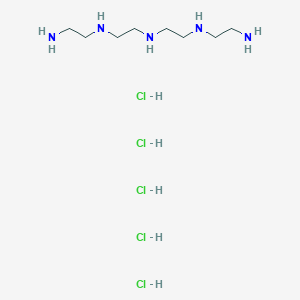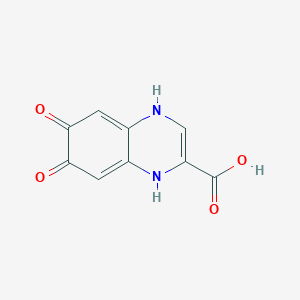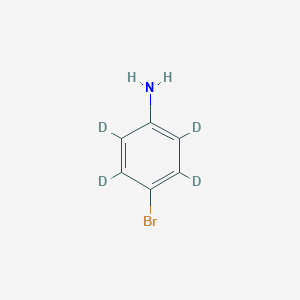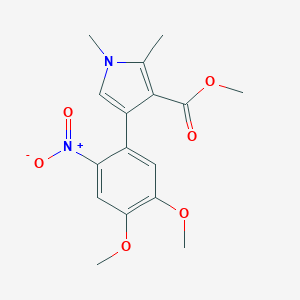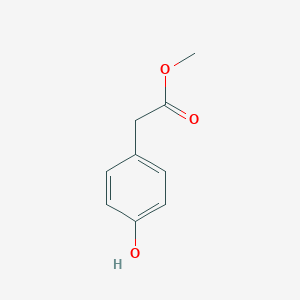
Methyl 4-hydroxyphenylacetate
Übersicht
Beschreibung
Synthesis Analysis
Methyl 4-hydroxyphenylacetate can be synthesized from p-hydroxyphenylacetic acid and methyl alcohol through direct esterification. This process benefits from the use of strong acidic cation exchange resin as a catalyst, which offers advantages like high activity, low cost, non-corrosiveness, and environmental friendliness. Optimal synthesis conditions include a reaction temperature of 65-70°C, reaction time of 4 hours, and a catalyst amount of 1.5% of the total material mass, achieving an esterification yield of 85% with purity reaching 98.5% (Shu Ying, 2010).
Molecular Structure Analysis
The crystal and molecular structure of related compounds demonstrates the significance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure. For example, in the synthesis and analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, hydrogen-bonded dimers form in the crystal lattice, highlighting the role of molecular interactions in defining the structural properties of these compounds (I. Khan et al., 2013).
Chemical Reactions and Properties
Methyl 4-hydroxyphenylacetate undergoes various chemical reactions, highlighting its reactivity and functional versatility. The enzymatic decarboxylation by specific bacteria transforms p-hydroxyphenylacetic acid into 4-methylphenol, indicating its potential for biotransformation and relevance in microbial metabolism (A. Linda et al., 1987). Moreover, metabolic functions and properties of enzymes like 4-hydroxyphenylacetate 1-hydroxylase from Pseudomonas acidovorans shed light on the biochemical degradation pathways of such compounds, involving complex enzymatic reactions and substrate specificity (W. Hareland et al., 1975).
Wissenschaftliche Forschungsanwendungen
Biocatalysis and Enzyme Engineering
“Methyl 4-hydroxyphenylacetate” is related to the enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a two-component enzyme system comprising HpaB (monooxygenase) and HpaC (FAD oxidoreductase) . This enzyme demonstrates significant potential for catechol production .
Application
The enzyme 4HPA3H is used in the production of catechols, which have important applications in the pharmaceutical, food, cosmetic, and functional material industries .
Method of Application
The enzyme system can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates . The efficiency and substrate spectrum of the enzyme are determined by HpaB .
Results or Outcomes
The enzyme system has shown significant potential for catechol production . There have been considerable efforts in studying its structure–activity relationship, improving its properties, and developing a robust HpaB-conducting system .
Inhibition of Tobacco Mosaic Virus (TMV)
“Methyl 4-hydroxyphenylacetate” has been found to inhibit the activity of the tobacco mosaic virus (TMV) .
Application
This compound is used in the field of plant pathology for the control of TMV .
Method of Application
The specific method of application or experimental procedures are not detailed in the source .
Results or Outcomes
The compound has been found to inhibit the activity of TMV , but the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Oxidation of Natural Phenolic Compounds
“Methyl 4-hydroxyphenylacetate” is related to the enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), which can be employed in the oxidation of natural phenolic compounds to enhance their antioxidant properties .
Application
The enzyme 4HPA3H is used in the oxidation of natural phenolic compounds, enhancing their antioxidant properties . This has potential applications in the food and pharmaceutical industries .
Method of Application
The enzyme system can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates . The efficiency and substrate spectrum of the enzyme are determined by HpaB .
Results or Outcomes
The enzyme system has shown significant potential for enhancing the antioxidant properties of natural phenolic compounds . There have been considerable efforts in studying its structure–activity relationship, improving its properties, and developing a robust HpaB-conducting system .
Synthesis of 4-(2-hydroxy-3-isopropylamino)propoxyphenylacetic Acid
“Methyl 4-hydroxyphenylacetate” has been used in the synthesis of 4-(2-hydroxy-3-isopropylamino)propoxyphenylacetic acid .
Application
This compound is used in the field of organic chemistry for the synthesis of 4-(2-hydroxy-3-isopropylamino)propoxyphenylacetic acid .
Method of Application
The specific method of application or experimental procedures are not detailed in the source .
Results or Outcomes
The compound has been successfully used in the synthesis of 4-(2-hydroxy-3-isopropylamino)propoxyphenylacetic acid , but the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Organic Building Blocks
“Methyl 4-hydroxyphenylacetate” is used as an organic building block .
Application
This compound is used in the field of organic chemistry as a building block for the synthesis of various organic compounds .
Method of Application
The specific method of application or experimental procedures are not detailed in the source .
Results or Outcomes
The compound has been successfully used as an organic building block , but the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Synthesis of 3,4-Dimethoxyphenylacetic Acid
“Methyl 4-hydroxyphenylacetate” has been used in the synthesis of 3,4-dimethoxyphenylacetic acid .
Application
This compound is used in the field of organic chemistry for the synthesis of 3,4-dimethoxyphenylacetic acid .
Method of Application
The specific method of application or experimental procedures are not detailed in the source .
Results or Outcomes
The compound has been successfully used in the synthesis of 3,4-dimethoxyphenylacetic acid , but the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Safety And Hazards
Methyl 4-hydroxyphenylacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZEDRBLVIUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065725 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyphenylacetate | |
CAS RN |
14199-15-6 | |
| Record name | Methyl (4-hydroxyphenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14199-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 4-hydroxyphenylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN72UVQ99P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


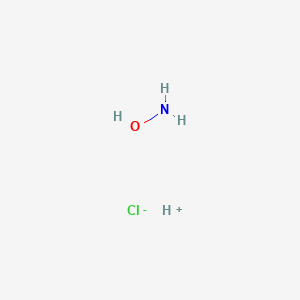
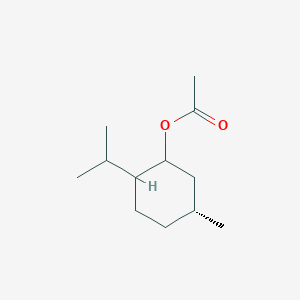
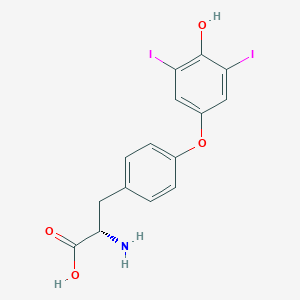
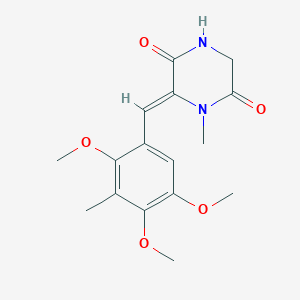
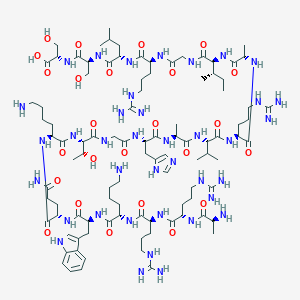
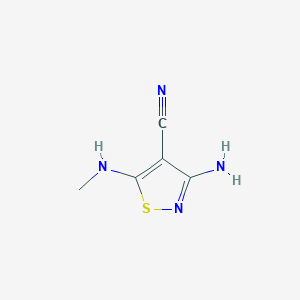
![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)
